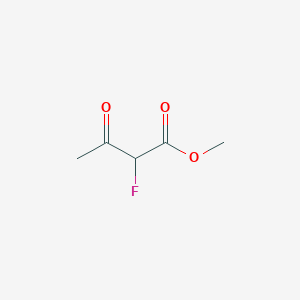
1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with an ethyl group at the first position and a 4-ethynylphenyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the 4-Ethynylphenyl Group: This step involves a Sonogashira coupling reaction between a 4-iodophenyl derivative and ethynylpyrazole in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(4-ethynylphenyl)-1H-pyrazole-1-carbaldehyde.
Reduction: Formation of 1-Ethyl-4-(4-ethylphenyl)-1H-pyrazole.
Substitution: Formation of halogenated derivatives of the phenyl ring.
科学的研究の応用
1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism by which 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole exerts its effects depends on its application:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: Its electronic properties can influence the performance of materials in electronic devices.
類似化合物との比較
- 1-Ethyl-3-(4-ethynylphenyl)-1H-pyrazole
- 1-Methyl-4-(4-ethynylphenyl)-1H-pyrazole
- 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole
Comparison: 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is unique due to the presence of both an ethyl group and an ethynylphenyl group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions or electronic characteristics.
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
1-ethyl-4-(4-ethynylphenyl)pyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-11-5-7-12(8-6-11)13-9-14-15(4-2)10-13/h1,5-10H,4H2,2H3 |
InChIキー |
DTEFGIZVYXGMLT-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


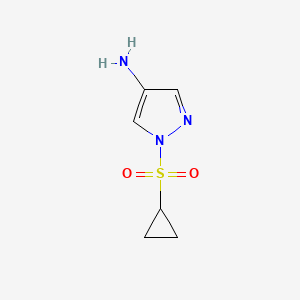
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

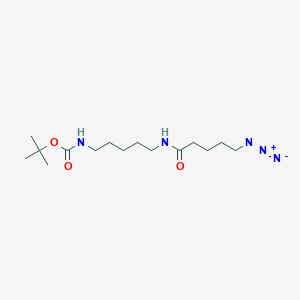

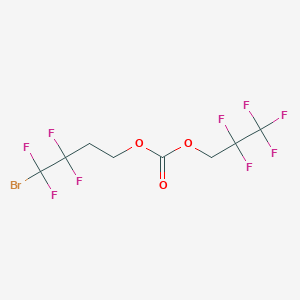
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
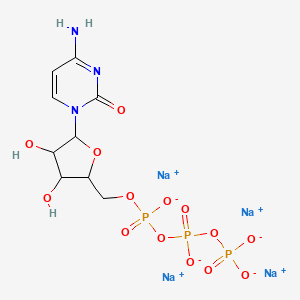

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


